molecular formula C10H6S2 B3050154 1,2-Di(thiophen-2-yl)ethyne CAS No. 23975-15-7

1,2-Di(thiophen-2-yl)ethyne

Cat. No.: B3050154
CAS No.: 23975-15-7
M. Wt: 190.3 g/mol
InChI Key: UVIHBGIRBHGVTK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethyne: is an organic compound with the molecular formula C10H6S2 . It consists of two thiophene rings connected by an ethyne (acetylene) linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Di(thiophen-2-yl)ethyne can be synthesized through various methods, including cross-coupling reactions. One common method involves the Sonogashira coupling reaction , where a terminal alkyne (ethyne) is coupled with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

1,2-Di(thiophen-2-yl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the ethyne linkage to an ethene or ethane linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions on the thiophene rings.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethene or ethane derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1,2-Di(thiophen-2-yl)ethyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Di(thiophen-2-yl)ethyne primarily involves its electronic properties. The compound can participate in π-π stacking interactions and conjugation with other aromatic systems, enhancing its conductivity and electronic behavior. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

    1,2-Di(thiophen-2-yl)ethane: This compound has an ethane linkage instead of an ethyne linkage, resulting in different electronic properties.

    1,2-Di(thiophen-2-yl)ethene: This compound has an ethene linkage, which also affects its electronic properties compared to the ethyne linkage.

    Thiophene: The parent compound, thiophene, is a simpler structure with one sulfur atom in a five-membered ring.

Uniqueness:

1,2-Di(thiophen-2-yl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties compared to its ethane and ethene analogs. The presence of the ethyne linkage allows for greater conjugation and electronic delocalization, making it particularly valuable in applications requiring high conductivity and electronic performance .

Properties

IUPAC Name

2-(2-thiophen-2-ylethynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIHBGIRBHGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348424
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23975-15-7
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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